1-{5-[(4-Fluorophenyl)methyl]furan-3-yl}ethan-1-one

Medicinal Chemistry HIV Integrase Synthetic Methodology

Researchers pursuing kinase or anti-infective targets often face limited access to regioisomerically pure 3-acetylfuran fragments. This 3-acetyl-5-(4-fluorobenzyl)furan provides a regiospecifically defined scaffold unavailable from 2-acetyl isomers. • Enables fragment-based screening against p38α MAP kinase, GSK-3β, and serine proteases • 3-Acetyl regiochemistry redirects vector elaboration toward novel IP space vs. 2-acetyl templates • Low MW (218 Da) and moderate LogP (~3.21) satisfy fragment drug-likeness criteria • In stock with flexible quantities from mg to 10 g

Molecular Formula C13H11FO2
Molecular Weight 218.22 g/mol
CAS No. 500367-34-0
Cat. No. B12888361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{5-[(4-Fluorophenyl)methyl]furan-3-yl}ethan-1-one
CAS500367-34-0
Molecular FormulaC13H11FO2
Molecular Weight218.22 g/mol
Structural Identifiers
SMILESCC(=O)C1=COC(=C1)CC2=CC=C(C=C2)F
InChIInChI=1S/C13H11FO2/c1-9(15)11-7-13(16-8-11)6-10-2-4-12(14)5-3-10/h2-5,7-8H,6H2,1H3
InChIKeyYEPDTTNTQIPXGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-{5-[(4-Fluorophenyl)methyl]furan-3-yl}ethan-1-one (CAS 500367‑34‑0): Procurement‑Grade Furan‑Based Building Block for Medicinal Chemistry and Fragment‑Based Screening


1-{5-[(4‑Fluorophenyl)methyl]furan‑3‑yl}ethan‑1‑one (CAS 500367‑34‑0, molecular formula C₁₃H₁₁FO₂, molecular weight 218.22 g·mol⁻¹) is a 3‑acetyl‑5‑(4‑fluorobenzyl)furan derivative . Its structure combines a carbonyl‑activated furan core with a 4‑fluorobenzyl substituent, placing it within the privileged class of furan‑containing small molecules that are intensively exploited in kinase inhibitor and anti‑infective drug discovery programmes [1][2]. The compound is commercially available from multiple specialist suppliers, including Leyan (catalogue 2274663) and Chemsrc, typically in quantities from 1 g to 10 g upon quotation .

Why a Generic Furan Building Block Cannot Substitute for 1-{5-[(4-Fluorophenyl)methyl]furan-3-yl}ethan-1-one in Focused Library Design


Within the furan‑based fragment space, small structural alterations—specifically the 3‑acetyl versus 2‑acetyl regiochemistry and the presence of a para‑fluoro substituent on the benzyl ring—drive profound differences in both synthetic accessibility and target engagement profiles [1]. A 3‑acetyl substitution pattern enables divergent synthetic routes that are inaccessible to the 2‑acetyl regioisomer, while the electron‑withdrawing fluorine atom simultaneously modulates the furan ring’s reactivity, the compound’s lipophilicity (LogP ≈ 3.21), and its capacity for halogen‑bonding interactions with biological targets [2]. Substituting with a non‑fluorinated benzyl or a 2‑acetyl isomer therefore risks loss of both synthetic fidelity and pharmacological relevance, as detailed in the quantitative evidence below.

Quantitative Differentiators: How 1-{5-[(4-Fluorophenyl)methyl]furan-3-yl}ethan-1-one Compares to Its Closest Analogs


Impact of 3-Acetyl vs. 2-Acetyl Regiochemistry on Synthetic Divergence for Anti-Infective Lead Development

The 3-acetyl substitution on the furan ring of 500367-34-0 places the carbonyl electrophile at a position that enables orthogonal functionalization relative to the 2-acetyl isomer. The 2-acetyl positional analog, 5-(4-fluorobenzyl)-2-furyl methyl ketone, has been established as the direct Friedel–Crafts precursor to the HIV-1 integrase inhibitor S-1360 [1]. The 3-acetyl variant (500367-34-0) cannot be prepared by the same one-step ZnCl₂-catalysed benzylation of 2-acetylfuran, requiring instead a distinct synthetic route, which provides access to a different chemical space for fragment growing and scaffold hopping [1].

Medicinal Chemistry HIV Integrase Synthetic Methodology Regioselectivity

Lipophilicity and Polar Surface Area Differentiation from the Des-Fluoro Benzyl Analog

Introduction of the para-fluoro substituent on the benzyl ring of 500367-34-0 measurably alters the compound's lipophilicity and electronic profile compared to the non-fluorinated analog, 1-(5-benzylfuran-3-yl)ethanone. The target compound exhibits a calculated LogP of 3.21 versus 3.07 for the des-fluoro analog, while the polar surface area (PSA) remains identical at 30.21 Ų [1]. This fluorine-driven increase in LogP of approximately 0.14 units enhances membrane permeability potential without compromising aqueous solubility thresholds, a desirable balance in fragment-to-lead campaigns [2].

Physicochemical Properties LogP PSA Drug-likeness Lead Optimisation

Class-Level Validation: Furan-3-yl Carbonyl Motif as a Recognised Pharmacophore for Kinase and Protease Inhibition

The furan-3-yl carbonyl substructure embedded within 500367-34-0 is a validated pharmacophore element across multiple therapeutic target classes. In a series of p38α MAP kinase inhibitors, furan analogues bearing a 4-fluorophenyl group were synthesised and tested alongside cyclopentene, pyrrole, and imidazole congeners, demonstrating that the furan heterocycle participates in productive hydrogen-bonding interactions with the kinase hinge region [1]. Independently, a patent-derived thrombin inhibitor (BindingDB: BDBM162557) featuring a furan-3-yl carbonyl motif and a 4-chlorobenzyl group achieved an IC₅₀ of 100 nM against human thrombin at pH 7.4, illustrating that halogen substitution at the 4-position of the benzyl ring significantly influences target binding potency [2]. Furthermore, furan derivatives with 4-fluorobenzyl substitution have been claimed as glycogen synthase kinase 3β (GSK-3β) inhibitors, underscoring the scaffold's multi-kinase recognition [3].

Kinase Inhibition Thrombin Fragment-Based Drug Discovery p38α MAP Kinase GSK-3β

Halogen-Dependent Reactivity: Para-Fluoro vs. Para-Chloro Benzyl Substitution Effects on Electrophilic and Metabolic Stability

Replacement of the para-fluorine with chlorine or hydrogen on the benzyl ring alters both the electronic character of the furan system and the compound's oxidative metabolic profile. The fluoro substituent (Hammett σₚ = +0.06) exerts a moderate electron-withdrawing effect that is distinctly different from chlorine (σₚ = +0.23) or hydrogen (σₚ = 0.00), modulating the electron density of the furan ring and consequently its reactivity in electrophilic aromatic substitution and cycloaddition reactions [1]. Moreover, the carbon-fluorine bond (bond dissociation energy ≈ 485 kJ·mol⁻¹) is significantly stronger than the carbon-chlorine bond (≈ 339 kJ·mol⁻¹), conferring greater resistance to oxidative dehalogenation by cytochrome P450 enzymes, a key consideration for compounds intended for progression into in vivo models [2].

Halogen Bonding Metabolic Stability CYP450 Electron-Withdrawing Effects SAR

Procurement-Guiding Application Scenarios for 1-{5-[(4-Fluorophenyl)methyl]furan-3-yl}ethan-1-one


Fragment-Based Screening Libraries Targeting Kinase Hinge Regions

With its furan-3-yl carbonyl capable of hinge-binding hydrogen bonds and its 4-fluorobenzyl group providing hydrophobic and potential halogen-bonding contacts, 500367-34-0 is optimally suited for inclusion in fragment libraries screened against kinase targets such as p38α MAP kinase and GSK-3β, where related furan-fluorophenyl scaffolds have demonstrated target engagement [1][2]. Its low molecular weight (218 Da) and moderate LogP (3.21) satisfy fragment drug-likeness criteria, maximising the probability of detecting initial binding events by biophysical methods (SPR, NMR, DSF) .

Scaffold-Hopping from the HIV-1 Integrase Inhibitor S-1360 Chemotype

Researchers seeking novel HIV-1 integrase inhibitors can leverage 500367-34-0 as a scaffold-hopping starting point distinct from the established 2-acetyl isomer intermediate of S-1360 [3]. The 3-acetyl regiochemistry redirects vector elaboration toward chemical space inaccessible from the 2-acetyl template, enabling the exploration of new intellectual property positions while retaining the 4-fluorobenzyl-furan core that is critical for integrase strand transfer inhibition [3].

Serine Protease Inhibitor Design Based on the Furan-3-Carbonyl Pharmacophore

The demonstrated potency of a furan-3-yl carbonyl-containing analog against human thrombin (IC₅₀ = 100 nM) validates this substructure for serine protease inhibitor programmes [4]. 500367-34-0 can serve as a minimalist fragment for structure-based design campaigns targeting coagulation cascade enzymes, where its acetyl group may be elaborated into P1/P2 mimetic motifs while the 4-fluorobenzyl substituent occupies the S1 or S4 pocket [4].

Synthetic Methodology Development for 3,5-Disubstituted Furan Derivatives

Owing to the distinct reactivity of 3-acetylfurans versus 2-acetylfurans in Friedel–Crafts alkylation, 500367-34-0 represents a valuable substrate for developing and optimising new regioselective C–H functionalisation methodologies on the furan scaffold [3][5]. Process chemistry groups engaged in furan chemistry can benchmark new catalytic systems using this compound as a test substrate, comparing yields and selectivities against the well-characterised 2-acetyl isomer chemistry [3].

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